![molecular formula C14H16ClN3O4S B14114628 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide](/img/structure/B14114628.png)
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide is a complex organic compound with a unique structure that combines a chlorophenyl group, a sulfonyl group, a furan ring, and a hydroxypropanimidamide moiety
Preparation Methods
The synthesis of 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Introduction of the sulfonyl group: The furan-2-ylmethylamine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Formation of the hydroxypropanimidamide: The final step involves the reaction of the sulfonyl derivative with hydroxylamine and a suitable coupling reagent to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The furan ring can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity. The hydroxypropanimidamide moiety can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar compounds to 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide include:
4-chlorophenylsulfonyl derivatives: These compounds share the sulfonyl group and chlorophenyl moiety but differ in other substituents.
Furan-2-ylmethylamine derivatives: These compounds contain the furan ring and amine group but lack the sulfonyl and hydroxypropanimidamide moieties.
Hydroxypropanimidamide derivatives: These compounds have the hydroxypropanimidamide moiety but differ in other parts of the molecule.
The uniqueness of 3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N’-hydroxypropanimidamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H16ClN3O4S |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfonyl-(furan-2-ylmethyl)amino]-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C14H16ClN3O4S/c15-11-3-5-13(6-4-11)23(20,21)18(8-7-14(16)17-19)10-12-2-1-9-22-12/h1-6,9,19H,7-8,10H2,(H2,16,17) |
InChI Key |
ZXRCECHMLMHINO-UHFFFAOYSA-N |
Isomeric SMILES |
C1=COC(=C1)CN(CC/C(=N\O)/N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)CN(CCC(=NO)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


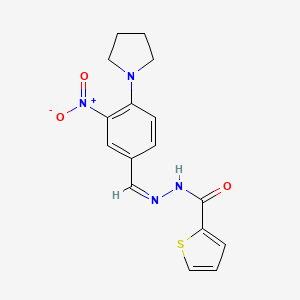
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)

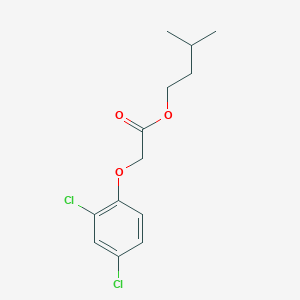
![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14114591.png)
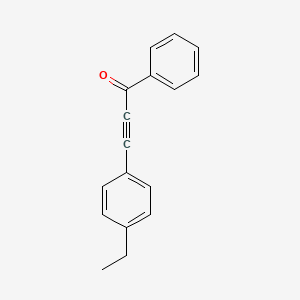
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14114603.png)
![Methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4beta-propyl-2alpha-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-alpha-D-galacto-octopyranoside](/img/structure/B14114611.png)

![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B14114623.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B14114633.png)
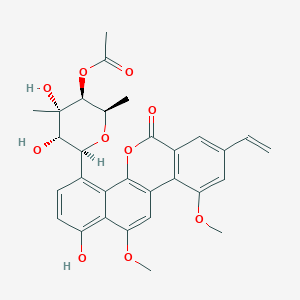
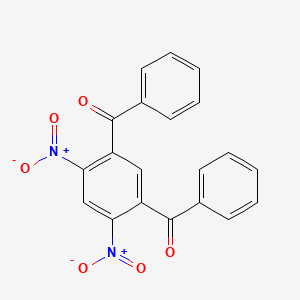
![6-Hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B14114650.png)
